草酰酸异丙基肼

描述

Isopropylhydrazine oxalate is not directly mentioned in the provided papers; however, the papers discuss related compounds and their chemical properties. Isopropylhydrazine derivatives are of interest due to their biological activities, such as their role as monoamine oxidase inhibitors, which are relevant in the treatment of various psychiatric and neurological disorders . The enzymatic activation of hydrazine derivatives, including isopropylhydrazine, can lead to the formation of reactive free radical intermediates, which have implications in understanding their metabolism and potential toxicity . Additionally, isopropylhydrazine derivatives have been utilized as protecting groups for carboxylic acids in the synthesis of complex molecules like penicillins .

Synthesis Analysis

The synthesis of isopropyl hydrazides, which are closely related to isopropylhydrazine oxalate, involves the preparation of hydrazides from aryl and arylalkylesters and hydrazine, followed by the creation of isopropylidene derivatives through refluxing with acetone. These derivatives can then be reduced to isopropyl hydrazides using hydrogen and a platinum-on-charcoal catalyst . This method demonstrates the versatility of hydrazine derivatives in synthetic chemistry and their potential as intermediates in the production of various pharmacologically active compounds.

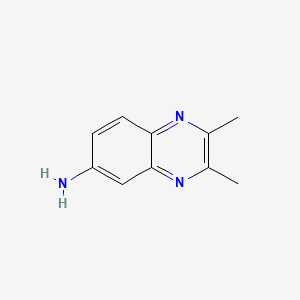

Molecular Structure Analysis

While the molecular structure of isopropylhydrazine oxalate is not explicitly described in the papers, the structure of isopropyl hydrazides can be inferred. These compounds consist of an isopropyl group attached to a hydrazine moiety, which can form stable hydrazides with carboxylic acids. The molecular structure of these compounds is crucial for their biological activity and their ability to form free radicals upon enzymatic activation .

Chemical Reactions Analysis

The chemical reactivity of isopropyl hydrazine derivatives includes their ability to undergo enzymatic oxidation to form free radicals. For example, the oxidation of isopropyl hydrazine derivatives by enzymes like horseradish peroxidase can lead to the formation of isopropyl radicals and other types of reactive species . Additionally, the protective hydrazide groups of NN'-Di-isopropylhydrazine can be selectively oxidized to revert to the parent carboxylic acids, demonstrating their utility in synthetic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropyl hydrazine derivatives are influenced by their molecular structure. The presence of the isopropyl group can affect the lipophilicity of the molecule, which in turn can influence its pharmacokinetic properties. The stability of the hydrazide bond and the ability to form free radicals are also important chemical properties that can impact the compound's reactivity and potential applications in medicinal chemistry .

科学研究应用

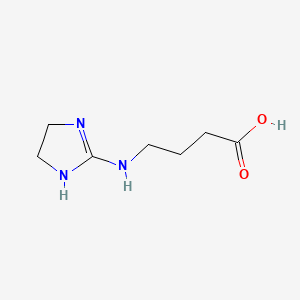

生物正交化学和受控释放系统

异丙基肼衍生物,特别是那些涉及生物正交化学反应的衍生物,因其在受控释放系统中的潜力而受到研究。一项研究重点介绍了 3-异氰基丙基取代基作为掩蔽基团的应用,该基团可以在生物系统中有效去除,证明了这些化合物在生物活性剂(包括药物和报告探针)的受控释放中的效用。该反应被证明是快速的,并且可以在生理条件下近乎定量地释放酚和胺,使其在化学生物学和药物递送中的应用具有吸引力 (Tu 等人,2018)。

化学合成和杂质控制

对化学合成过程(例如三津野反应)的研究已经确定异丙基肼衍生物是重要的副产物。一项研究调查了涉及三津野偶联反应的药物物质中间体合成中杂质的可变水平。研究发现,杂质的一种前体异丙基肼二羧酸盐可以从反应介质中结晶出来,影响最终产物的纯度。这项研究强调了在制药生产中理解和控制此类副产物形成的重要性 (Mukherjee 等人,2016)。

环境和安全应用

异丙基肼衍生物也已在环境和安全应用中得到探索。例如,废弃的液体推进剂非对称二甲基肼 (UDMH) 被转化为 UDMH 草酸盐,具有潜在的商业价值。对 UDMH 草酸盐的研究表明其具有良好的热稳定性和水溶液稳定性,表明在环境安全和危险材料处置中具有可能的应用 (Mu 等人,2018)。

作用机制

属性

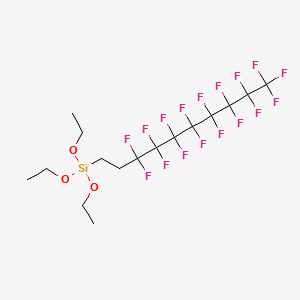

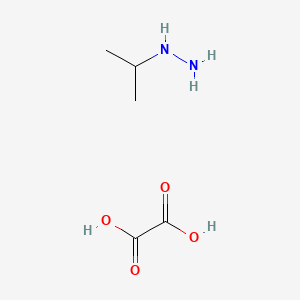

IUPAC Name |

oxalic acid;propan-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.C2H2O4/c1-3(2)5-4;3-1(4)2(5)6/h3,5H,4H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQPDIVFEYAFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288941 | |

| Record name | propan-2-ylhydrazine ethanedioate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropylhydrazine oxalate | |

CAS RN |

6629-61-4, 3468-25-5 | |

| Record name | Hydrazine, (1-methylethyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, oxalate (1:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propan-2-ylhydrazine ethanedioate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。